Bismuth;5-carboxybenzene-1,2,3-triolate;dihydrate
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Overview
Description
Bismuth;5-carboxybenzene-1,2,3-triolate;dihydrate: is a complex organic compound derived from gallic acid, a naturally occurring phenolic acid. Gallic acid is known for its antioxidant properties and is found in various plants, fruits, and teas. The esterification of gallic acid with dihydroxybismuthino results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gallic acid dihydroxybismuthino ester typically involves the esterification of gallic acid with dihydroxybismuthino under acidic conditions. A common method includes the use of p-toluene sulphonic acid as a catalyst and a microwave heating system to facilitate the reaction. The reaction is carried out by mixing gallic acid with dihydroxybismuthino in the presence of the catalyst and heating the mixture under controlled conditions .
Industrial Production Methods: Industrial production of gallic acid dihydroxybismuthino ester may involve large-scale esterification processes using similar catalysts and heating methods. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions: Bismuth;5-carboxybenzene-1,2,3-triolate;dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the ester back to its corresponding alcohol and acid.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bismuth;5-carboxybenzene-1,2,3-triolate;dihydrate is used in synthetic organic chemistry as a building block for more complex molecules
Biology: In biological research, the compound is studied for its antioxidant properties and potential therapeutic effects. It has been shown to scavenge free radicals and protect cells from oxidative stress .
Medicine: The compound’s antioxidant and anti-inflammatory properties make it a candidate for drug development. It is being investigated for its potential to treat various diseases, including cancer, cardiovascular diseases, and inflammatory disorders .
Industry: In the industrial sector, gallic acid dihydroxybismuthino ester is used as an antioxidant additive in food and cosmetic products. Its ability to stabilize and protect against oxidation makes it valuable in preserving the quality of these products .
Mechanism of Action
The mechanism of action of gallic acid dihydroxybismuthino ester involves its ability to donate hydrogen atoms and electrons, neutralizing free radicals and reducing oxidative stress. The compound interacts with molecular targets such as reactive oxygen species and enzymes involved in oxidative pathways. By modulating these pathways, it exerts its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Gallic acid: The parent compound, known for its antioxidant properties.
Propyl gallate: An ester of gallic acid used as an antioxidant in food preservation.
Octyl gallate: Another ester with similar antioxidant properties used in cosmetics and food products.
Uniqueness: Bismuth;5-carboxybenzene-1,2,3-triolate;dihydrate stands out due to its unique combination of gallic acid and dihydroxybismuthino, which enhances its antioxidant and anti-inflammatory properties. This makes it more effective in certain applications compared to other gallic acid esters .
Properties
IUPAC Name |
bismuth;5-carboxybenzene-1,2,3-triolate;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5.Bi.2H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;;/h1-2,8-10H,(H,11,12);;2*1H2/q;+3;;/p-3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXPXOVBMBKEHX-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[O-])[O-])[O-])C(=O)O.O.O.[Bi+3] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BiO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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